molecular formula C11H8ClNO2S B8388555 2-Carboxy-7-chloro-4-methylthioquinoline

2-Carboxy-7-chloro-4-methylthioquinoline

Cat. No.: B8388555
M. Wt: 253.71 g/mol
InChI Key: SXPPMKHUIBEITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-7-chloro-4-methylthioquinoline is a quinoline derivative characterized by three distinct substituents: a carboxylic acid group at position 2, a chlorine atom at position 7, and a methylthio (-SCH₃) group at position 3. The molecular formula is C₁₂H₉ClNO₂S, with a molecular weight of 282.72 g/mol. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

7-chloro-4-methylsulfanylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO2S/c1-16-10-5-9(11(14)15)13-8-4-6(12)2-3-7(8)10/h2-5H,1H3,(H,14,15)

InChI Key

SXPPMKHUIBEITK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly in pharmacological and chemical properties based on substituent type, position, and molecular conformation. Below is a detailed comparison of 2-Carboxy-7-chloro-4-methylthioquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Carboxy (2), Chloro (7), Methylthio (4) C₁₂H₉ClNO₂S 282.72 Intermediate for drug synthesis; enhanced solubility due to carboxy group
2-Chloro-4-methyl-7-(methylthio)quinoline Chloro (2), Methyl (4), Methylthio (7) C₁₁H₁₀ClNS 223.72 Lower solubility (lacks carboxy group); used in heterocyclic chemistry research
4-Hydroxy-2-methylquinoline-7-carboxylic acid Hydroxy (4), Methyl (2), Carboxy (7) C₁₂H₁₁NO₃ 217.22 Higher acidity (two ionizable groups); pharmaceutical intermediate
Hydroxychloroquine Chloro (7), Complex amine (4) C₁₈H₂₆ClN₃O 335.88 Antimalarial/immunomodulatory drug; amine substituent enables lysosomotropism
(4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline Biphenyl (4), Chloro (7), Tetrahydroquinoline core C₂₅H₂₁ClN 370.90 Stereochemical complexity (half-chair conformation); axial biphenyl enhances crystal packing stability

Key Findings from Comparative Analysis

In contrast, methylthio at position 4 provides electron-donating properties, which may enhance aromatic π-π stacking interactions . Compounds like 2-Chloro-4-methyl-7-(methylthio)quinoline lack a carboxy group, reducing solubility but increasing lipophilicity, making them more suitable for hydrophobic environments .

Biological Activity: Hydroxychloroquine’s 4-position amine substituent enables lysosomal accumulation, critical for its antimalarial and autoimmune applications.

Structural Rigidity vs. Flexibility: Tetrahydroquinolines (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline) exhibit a half-chair conformation with axial biphenyl groups, enhancing crystal packing via N–H···Cl hydrogen bonds.

Solubility and Reactivity: The carboxy group in this compound improves aqueous solubility compared to methyl-substituted analogs, facilitating its use in solution-phase reactions. Conversely, 4-hydroxy-2-methylquinoline-7-carboxylic acid has two ionizable groups (carboxy and hydroxy), further increasing polarity and acidity .

Research Implications and Gaps

  • Crystallographic Data: Structural data for the target compound are absent in the evidence, unlike tetrahydroquinoline derivatives, which have well-documented crystal packing behaviors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.